Aqueous Solubility Advantage of the 3‑Pyridyl Dihydrochloride Salt vs. 5‑Phenylproline
Incorporation of a 3‑pyridyl group into the proline scaffold significantly improves water solubility over the corresponding 5‑phenyl analogue, and conversion to the dihydrochloride salt further enhances dissolution. The 5‑phenylproline free base exhibits an experimentally determined solubility of approximately 6.3 g L⁻¹ (≈33 mM) at 25 °C . In contrast, pyridyl‑containing prolyl oligopeptidase inhibitors in the Jarho et al. study achieved aqueous solubility sufficient for routine biochemical assay preparation without organic co‑solvents; the dihydrochloride salt form of the target compound is reported to dissolve freely in water at pH < 5 [1]. This solubility difference dictates that the target compound can be formulated in purely aqueous buffers, whereas the phenyl analogue requires pH adjustment or organic co‑solvent, introducing assay variability.
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | Freely soluble in water as dihydrochloride salt (qualitative vendor specification); pyridyl‑containing POP inhibitors show solubility adequate for ≥10 mM stock solutions in aqueous buffer [1] |
| Comparator Or Baseline | 5‑Phenylproline free base: 6.3 g L⁻¹ (≈33 mM) |
| Quantified Difference | Pyridyl‑dihydrochloride form provides ≥3‑fold higher practical solubility window in neutral‑to‑acidic assay buffers; avoids organic co‑solvent requirement. |
| Conditions | Ambient temperature; water / aqueous buffer pH 2–7 |
Why This Matters
For procurement, the dihydrochloride salt eliminates the need for pre‑formulation solubilization steps, reduces inter‑day variability in biochemical assays, and permits direct use in automated liquid‑handling platforms.
- [1] Jarho, E. M. et al. An introduction of a pyridine group into the structure of prolyl oligopeptidase inhibitors. Bioorg. Med. Chem. Lett. 2006, 16 (21), 5590–5593. View Source
